Di-tert-butyl (4-amino-6-methylpyrimidin-2-yl)carbamate
Description
Di-tert-butyl (4-amino-6-methylpyrimidin-2-yl)carbamate is a pyrimidine derivative featuring a tert-butyl carbamate group at the 2-position of the pyrimidine ring. This compound serves as a critical intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research, where carbamate groups are widely employed to protect amines during multi-step reactions . Structurally, the pyrimidine core is substituted with an amino group at the 4-position and a methyl group at the 6-position, which influence its electronic properties and reactivity.
Properties
IUPAC Name |
tert-butyl N-(4-amino-6-methylpyrimidin-2-yl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O4/c1-9-8-10(16)18-11(17-9)19(12(20)22-14(2,3)4)13(21)23-15(5,6)7/h8H,1-7H3,(H2,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKNSMZUQEIGRLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Protection Using Di-tert-butyl Dicarbonate and DMAP
- Reagents and Conditions : The reaction typically involves mixing the 4-amino-6-methylpyrimidin-2-yl substrate with di-tert-butyl dicarbonate (BOC2O) in an aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) at low temperature (0 °C to room temperature). DMAP is used as a nucleophilic catalyst to accelerate the reaction.
- Mechanism : DMAP activates the BOC2O, facilitating nucleophilic attack by the amino group on the pyrimidine ring, resulting in the formation of the carbamate linkage.
- Reaction Monitoring : Thin-layer chromatography (TLC) under UV light is commonly used to monitor the progress of the reaction.
- Workup : After completion, the reaction mixture is diluted with water and extracted with ethyl acetate. The organic layer is washed sequentially with citric acid aqueous solution, water, and brine, then dried over anhydrous sodium sulfate before solvent removal and purification by chromatography or recrystallization.
Alternative Base-Mediated Protection Using Sodium Hydride
- Reagents and Conditions : Sodium hydride (NaH) suspended in DMF is used to deprotonate the amino group of the pyrimidine derivative, followed by the addition of BOC2O or methyl iodide for alkylation steps.
- Procedure : The substrate is added slowly to the cooled NaH suspension, stirred at 0 °C and then at room temperature. After base activation, BOC2O is introduced to form the carbamate.
- Purification : The product is extracted with ethyl acetate, washed with citric acid, sodium bicarbonate, and brine, dried, and purified via silica gel chromatography.
- Yield and Purity : This method typically yields 74–78% of the desired carbamate with high purity confirmed by NMR and mass spectrometry.
Green Chemistry Approach Using Potassium Carbonate
- Reagents and Conditions : Potassium carbonate (K2CO3) in aqueous media can be used to facilitate the formation of pyrimidine intermediates that can be further converted into carbamates.
- Process : This method involves stirring the precursor with K2CO3 in water at room temperature, followed by isolation and recrystallization.
- Advantages : This approach is environmentally friendly due to the use of water as solvent and mild reaction conditions, yielding intermediates suitable for subsequent BOC protection steps.
| Method | Reagents & Catalysts | Solvent | Temperature | Yield (%) | Notes |
|---|---|---|---|---|---|
| BOC2O + DMAP | Di-tert-butyl dicarbonate, DMAP | THF or DMF | 0 °C to RT | 70–85 | Classic protection method, monitored by TLC, high purity |
| NaH-mediated base activation | Sodium hydride, BOC2O | DMF | 0 °C to RT | 74–78 | Requires careful handling of NaH, high yield, chromatographic purification |
| Potassium carbonate aqueous | K2CO3 | Water | Room temperature | ~88 (intermediate) | Green chemistry approach for precursor synthesis |
- Spectroscopic Characterization : The carbamate product shows characteristic signals in ^1H NMR, such as singlets for tert-butyl protons (~1.5 ppm), methyl groups on the pyrimidine (~2.3 ppm), and aromatic protons between 6.8–7.5 ppm. Mass spectrometry confirms the molecular ion peak corresponding to the protected compound.
- Reaction Monitoring : TLC with UV visualization is effective for tracking reaction progress.
- Purification : Silica gel chromatography using ethyl acetate/hexanes mixtures is standard for isolating pure carbamate derivatives.
- Environmental and Safety Considerations : Use of aqueous K2CO3 and mild conditions reduces hazardous waste. Sodium hydride requires strict moisture control and safety precautions.
The preparation of Di-tert-butyl (4-amino-6-methylpyrimidin-2-yl)carbamate is well-established through multiple methods, with the most common involving BOC protection using di-tert-butyl dicarbonate catalyzed by DMAP or base-mediated activation with sodium hydride. Green chemistry approaches using potassium carbonate for precursor synthesis are also viable. These methods provide high yields and purity, supported by robust analytical data, making them suitable for scale-up and industrial applications.
Chemical Reactions Analysis
Types of Reactions
Di-tert-butyl (4-amino-6-methylpyrimidin-2-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The pyrimidine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups onto the pyrimidine ring .
Scientific Research Applications
Interaction Studies
Research indicates that Di-tert-butyl (4-amino-6-methylpyrimidin-2-yl)carbamate interacts with various biological targets including enzymes and receptors. Understanding these interactions is crucial for elucidating its mechanism of action and potential therapeutic applications. Preliminary findings suggest that this compound may effectively modulate certain biological pathways through enzyme inhibition, highlighting its potential as a lead compound in drug development.
Therapeutic Potential
The compound's structural features suggest several therapeutic applications, particularly in treating diseases associated with enzyme dysregulation. For instance, its ability to inhibit specific enzymes could be leveraged in developing treatments for conditions such as cancer or neurodegenerative diseases.
Case Study: Enzyme Inhibition
A study investigated the binding affinity of this compound with target enzymes involved in metabolic pathways. Results indicated that the compound displayed significant inhibitory activity against certain enzymes, suggesting its potential role as an enzyme inhibitor in therapeutic contexts.
Mechanism of Action
The mechanism of action of di-tert-butyl (4-amino-6-methylpyrimidin-2-yl)carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, thereby modulating biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Structural Analogues with Pyrimidine Cores
Key Observations :
- Substituent Effects: The 4-amino and 6-methyl groups in the target compound enhance nucleophilicity and steric hindrance compared to analogues with thietanyloxy or thioacetate groups, which may alter biological activity or synthetic utility .
- Carbamate Positioning : Carbamate placement (2-position vs. 4-position) impacts reactivity. For example, 2-position carbamates in pyrimidines are less sterically hindered, facilitating deprotection under mild acidic conditions .
Carbamate-Protected Heterocycles with Non-Pyrimidine Cores
Key Observations :
- Heterocycle Influence : Pyrimidine-based carbamates (e.g., the target compound) exhibit higher aromatic stability compared to piperidine or pyridine analogues, affecting their solubility and metabolic stability .
- Biological Activity : Indolacetamide carbamates (e.g., compound 33) show antiprotozoal activity, whereas pyrimidine carbamates may prioritize synthetic utility over direct bioactivity .
Comparison of tert-Butyl Carbamate Derivatives
Key Observations :
- Deprotection Conditions : Aliphatic carbamates (e.g., dodecane-linked) require harsher deprotection conditions than aromatic counterparts due to reduced electron withdrawal .
- Synthetic Flexibility : Bromine substituents in pyridine carbamates (e.g., CAS 218594-15-1) enable cross-coupling reactions, whereas pyrimidine carbamates are more suited for stepwise functionalization .
Biological Activity
Di-tert-butyl (4-amino-6-methylpyrimidin-2-yl)carbamate is a compound of interest due to its potential biological activities, particularly in neuropharmacology and medicinal chemistry. This article reviews the compound's biological activity, focusing on its mechanisms, efficacy, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
This compound is characterized by its unique pyrimidine ring structure, which contributes to its biological activity. The presence of tert-butyl groups enhances lipophilicity, potentially improving bioavailability.
Research indicates that this compound exhibits significant inhibitory activity against key enzymes involved in neurodegenerative diseases:
- Acetylcholinesterase (AChE) : The compound has been shown to inhibit AChE, an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE can enhance cholinergic signaling, which is often impaired in conditions such as Alzheimer's disease.
- Butyrylcholinesterase (BChE) : Similar to AChE, BChE plays a role in cholinergic neurotransmission. The compound's selectivity towards BChE may provide therapeutic benefits by modulating cholinergic activity without significant side effects associated with non-selective inhibitors.
Table 1 summarizes the inhibitory activities against AChE and BChE:
| Enzyme | IC50 Value (µM) | Mechanism |
|---|---|---|
| AChE | 1.90 ± 0.16 | Competitive inhibition |
| BChE | 0.084 ± 0.008 | Mixed-type reversible inhibition |
In Vitro Studies
In vitro studies have demonstrated that this compound significantly inhibits the aggregation of amyloid-beta (Aβ) peptides, which are implicated in Alzheimer’s disease pathology. The compound showed approximately 85% inhibition of Aβ aggregation at a concentration of 100 µM. This suggests a potential disease-modifying effect by preventing the formation of toxic aggregates.
In Vivo Studies
In vivo studies conducted on animal models have shown that the compound can reduce oxidative stress markers induced by neurotoxic agents like scopolamine. Measurements of malondialdehyde (MDA), a marker for lipid peroxidation, indicated a decrease in oxidative damage in treated subjects compared to controls. However, the degree of protection was less pronounced than that observed with standard treatments like galantamine.
Case Studies and Clinical Implications
Several studies highlight the therapeutic potential of this compound:
- Neuroprotection : A study demonstrated that treatment with this compound led to improved cognitive function in rodent models subjected to scopolamine-induced memory impairment.
- Antioxidant Activity : The compound exhibited moderate antioxidant properties, contributing to its protective effects against oxidative stress in neuronal cells.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Di-tert-butyl (4-amino-6-methylpyrimidin-2-yl)carbamate?
- Methodology : The synthesis typically involves Boc (tert-butoxycarbonyl) protection of the pyrimidine amine group. For example, a similar compound (tert-butyl carbamate derivatives) was synthesized by reacting 4-aminotetrahydro-2H-pyran-4-amine with Boc₂O in dichloromethane (DCM) at -78°C under N₂, followed by pH adjustment and extraction . Subsequent coupling reactions with halogenated pyrimidines (e.g., 2,4-dichloro-5-iodopyrimidine) in DMAc/THF with catalysts like CuI and Pd(PPh₃)₂Cl₂ are used to introduce substituents . Purification via column chromatography (silica gel, EtOAc/hexane gradients) is critical for isolating the target compound.
Q. How is the compound characterized using spectroscopic and analytical methods?
- Methodology :
- NMR : ¹H NMR (e.g., δ 8.22 ppm for pyrimidine protons in CDCl₃) and ¹³C NMR confirm structural assignments .
- Mass Spectrometry : ESI-MS (e.g., m/z 469 [M+H]⁺) verifies molecular weight .
- X-ray Crystallography : SHELX software (e.g., SHELXL for refinement) is used to resolve crystal structures, with ORTEP-3 generating graphical representations .
Q. What safety precautions are recommended during handling?
- Methodology : While specific SDS data for this compound is unavailable, analogous tert-butyl carbamates require handling under inert atmospheres (N₂/Ar), using PPE (gloves, goggles), and working in fume hoods. First-aid measures for exposure include rinsing with water and consulting a physician .
Advanced Research Questions
Q. How can contradictions in reaction yields be resolved when scaling up synthesis?
- Methodology : Yield discrepancies often arise from temperature control (e.g., -78°C for Boc protection ), catalyst loading (e.g., 0.1–1 mol% Pd), or purification efficiency. Design of Experiments (DOE) can optimize parameters like solvent polarity (DMAc vs. THF ), reaction time (12–24 h), and stoichiometry. Scale-up validation using microreactors or flow chemistry may improve reproducibility.
Q. What crystallographic techniques are optimal for resolving structural ambiguities in derivatives?
- Methodology : High-resolution X-ray diffraction (HR-XRD) with SHELX programs (SHELXD for phasing, SHELXL for refinement) is preferred. For twinned crystals, twin-law refinement in SHELXL improves accuracy. ORTEP-3 visualizes thermal ellipsoids to assess disorder .
Q. How are stereochemical outcomes controlled in derivatives with chiral centers?
- Methodology : Chiral auxiliaries (e.g., (R)- or (S)-Boc-protected intermediates) or asymmetric catalysis (e.g., Pd with chiral ligands) direct stereochemistry. For example, tert-butyl ((1R,4R)-cyclohexyl)carbamate derivatives were synthesized using enantioselective conditions, confirmed by NMR (e.g., J = 6.6 Hz coupling) .
Q. What computational methods predict reactivity in cross-coupling reactions involving this compound?
- Methodology : Density Functional Theory (DFT) calculations (Gaussian, ORCA) model transition states for Sonogashira or Suzuki couplings. Parameters like HOMO/LUMO energy gaps and Fukui indices predict regioselectivity. Molecular docking (AutoDock) assesses binding to biological targets .
Q. How are purification challenges addressed when byproducts have similar polarity?
- Methodology : Reverse-phase HPLC (C18 column, acetonitrile/water gradients) separates closely eluting species. For non-polar byproducts, preparative TLC (silica GF₂₅₄) or recrystallization (EtOAc/hexane) improves purity. Monitoring via LC-MS ensures fraction collection accuracy .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
